molecular formula C6H12ClI B110696 1-Chloro-6-iodohexane CAS No. 34683-73-3

1-Chloro-6-iodohexane

Cat. No.: B110696
CAS No.: 34683-73-3
M. Wt: 246.52 g/mol
InChI Key: QTJHNJCILMMRIQ-UHFFFAOYSA-N
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Description

1-Chloro-6-iodohexane is an organic compound with the molecular formula C6H12ClI . It is classified as an α,ω-dihaloalkane, meaning it contains halogen atoms at both ends of its carbon chain. This compound is of interest in various chemical synthesis processes due to its reactivity and versatility.

Scientific Research Applications

1-Chloro-6-iodohexane is utilized in various scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Safety and Hazards

1-Chloro-6-iodohexane causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing mist or vapors, wash skin thoroughly after handling, and wear protective gloves/eye protection/face protection .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-6-iodohexane can be synthesized through the halogenation of hexane. One common method involves the reaction of hexane with chlorine and iodine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where hexane is treated with chlorine and iodine. The process is optimized to maximize yield and purity, and the product is usually purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-6-iodohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Nickel (I) salen is commonly used as a reducing agent.

    Coupling: Sodium acetylide is used in coupling reactions to form alkynes.

Major Products:

    Reduction Product: 1,12-dichlorododecane

    Coupling Product: 8-chloro-1-octyne

Comparison with Similar Compounds

  • 1-Chloro-4-iodobutane
  • 1-Chloro-3-iodopropane
  • 2-Chloro-5-iodopyridine

Comparison: 1-Chloro-6-iodohexane is unique due to its longer carbon chain compared to similar compounds like 1-chloro-4-iodobutane and 1-chloro-3-iodopropane. This longer chain can influence its reactivity and the types of reactions it undergoes. Additionally, the presence of both chlorine and iodine atoms at the terminal positions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-chloro-6-iodohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClI/c7-5-3-1-2-4-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJHNJCILMMRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCI)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067863
Record name Hexane, 1-chloro-6-iodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34683-73-3
Record name 1-Chloro-6-iodohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34683-73-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexane, 1-chloro-6-iodo-
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Record name Hexane, 1-chloro-6-iodo-
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Record name Hexane, 1-chloro-6-iodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-6-iodohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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